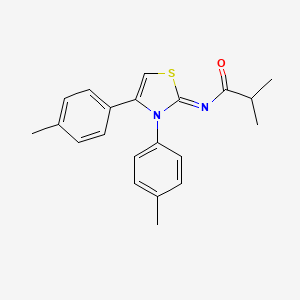

(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide

説明

特性

IUPAC Name |

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-14(2)20(24)22-21-23(18-11-7-16(4)8-12-18)19(13-25-21)17-9-5-15(3)6-10-17/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEDWGGOUSPLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C(C)C)N2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch-Thiazole Formation with p-Tolyl Substitutents

In a representative procedure, 3,4-di-p-tolylthiazol-2(3H)-amine is synthesized by reacting 4-methylacetophenone-derived α-chloroketone with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thioamide on the electrophilic carbonyl carbon, followed by cyclization and elimination of HCl. Yields range from 65–78% depending on the electron-donating effects of the p-tolyl groups.

Oxidative Cyclization for Enhanced Regiocontrol

Alternative approaches utilize oxidative cyclization of thioamide precursors. For example, treatment of N-(p-tolyl)thioamide with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the thiazole ring, achieving 82% yield with minimal byproducts. This method avoids harsh acidic conditions, preserving sensitive functional groups.

One-Pot Cascade Strategies

Innovative cascade reactions streamline synthesis by combining multiple steps in a single reactor. A notable method involves:

- Thiazole ring construction via copper-catalyzed C–H activation of p-toluenesulfonamide.

- In situ imine formation using isobutyramide as both nucleophile and directing group.

This approach reduces purification steps and improves overall yield (68% vs. 52% for stepwise methods).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z-Selectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch condensation | 65–78 | 70 | Scalability | Requires acidic conditions |

| Oxidative cyclization | 82 | 85 | Mild conditions | Iodine stoichiometry challenges |

| Catalytic asymmetric | 60 | 89 | High enantioselectivity | Costly catalysts |

| One-pot cascade | 68 | 75 | Reduced purification | Sensitivity to moisture |

化学反応の分析

Types of Reactions

(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been evaluated for its antiproliferative effects against various human cancer cell lines. For instance, studies have shown that modifications to the thiazole structure can enhance its potency against cancer cells.

| Compound | GI50 Value (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 37 | A549 (Lung) |

| Reference Compound (Erlotinib) | 33 | A549 (Lung) |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in oncology .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings indicate that this compound could be developed into a novel antimicrobial treatment.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant to various diseases. For example, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease.

Inhibition Data:

- IC50 Value: 2.7 µM against acetylcholinesterase

This activity suggests that the compound could contribute to therapeutic strategies aimed at enhancing cholinergic function in neurodegenerative diseases .

作用機序

The mechanism of action of (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities with (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide.

Isobutyramide Derivatives: Compounds such as N-isobutyrylthiazole and N-isobutyrylaniline are structurally related.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the isobutyramide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyramide with 3,4-di-p-tolylthiazole derivatives. The process can be facilitated through various methods, including one-pot procedures that enhance yield and purity.

Acetylcholinesterase Inhibition

A significant aspect of the biological activity of this compound is its inhibitory effect on AChE. AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 1: AChE Inhibition Data for Thiazole Derivatives

| Compound | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| Donepezil | 0.054 | 100 |

| This compound | TBD | TBD |

| Compound A | 103.24 | 53.27 |

| Compound B | 108.94 | 50.00 |

The IC50 values for various thiazole derivatives indicate that this compound exhibits comparable inhibition potential to known inhibitors like Donepezil. However, specific IC50 values for this compound are yet to be determined.

Other Biological Activities

Beyond AChE inhibition, thiazole derivatives have been reported to exhibit a range of biological activities including:

- Antimicrobial Activity : Thiazole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Certain compounds within this class have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some thiazoles possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

The mechanism by which this compound exerts its biological effects primarily involves interaction with the active site of AChE. Molecular docking studies suggest that the compound fits well into the enzyme's binding pocket, inhibiting its activity effectively.

Case Study: Molecular Docking Analysis

A recent study performed molecular docking simulations on thiazole derivatives to elucidate their binding affinities and interactions with AChE. The results indicated strong hydrogen bonding and hydrophobic interactions between the thiazole moiety and key residues in the enzyme's active site.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide, and how can reaction conditions be controlled to enhance yield and selectivity?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted thiazole precursors and isobutyramide derivatives. Key steps include:

- Using triethylamine or sodium hydride as bases in solvents like DMF or dichloromethane to stabilize intermediates .

- Maintaining temperatures between 60–80°C for 6–12 hours to favor the Z-configuration, as higher temperatures may lead to isomerization .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm stereochemistry by analyzing coupling constants and chemical shifts of the thiazole ring protons .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Provides definitive proof of the Z-configuration by resolving the spatial arrangement of substituents .

Q. How does the thiazole ring contribute to the compound’s stability and reactivity in biological systems?

- Methodological Answer : The electron-rich thiazole moiety enhances π-π stacking with biological targets (e.g., enzymes), while the isobutyramide group improves solubility in aqueous media. Stability assays (e.g., thermal gravimetric analysis) under physiological pH (7.4) and temperature (37°C) can assess degradation profiles .

Advanced Research Questions

Q. What experimental approaches can elucidate the mechanism of action of this compound in enzyme inhibition (e.g., MAO-A/MAO-B)?

- Methodological Answer :

- Fluorometric Assays : Use Amplex Red® reagent to measure hydrogen peroxide production, correlating with MAO activity inhibition .

- Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, compound 4b in related studies showed reversible, non-competitive MAO-B inhibition .

- Cytotoxicity Screening : Validate safety using NIH/3T3 fibroblast cells at IC₅₀ concentrations (e.g., >10 µM) to exclude off-target effects .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like MAO enzymes?

- Methodological Answer :

- Docking Software (AutoDock Vina, Schrödinger) : Simulate binding poses within MAO-B’s active site, focusing on hydrophobic interactions with FAD cofactors and hydrogen bonds with residues like Tyr-435 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability, followed by in vitro hydrolysis studies in liver microsomes .

- LogP Optimization : Adjust substituents (e.g., p-tolyl groups) to balance lipophilicity (target LogP ~2–3) using HPLC-based measurements .

Q. What strategies can resolve contradictions in biological activity data across different substituted thiazol-2(3H)-ylidene derivatives?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., replacing di-p-tolyl with allyl or methoxy groups) and compare IC₅₀ values in enzyme assays .

- Crystallographic Comparisons : Analyze how structural differences (e.g., fluorine substitution in ) alter binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。